N-(2,3-dihydro-1H-inden-2-yl)-4-(oxolan-2-ylmethoxy)benzamide
Description
N-(2,3-dihydro-1H-inden-2-yl)-4-(oxolan-2-ylmethoxy)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes an indane moiety, a benzamide group, and a tetrahydrofuran (oxolane) ring, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-4-(oxolan-2-ylmethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-21(22-18-12-16-4-1-2-5-17(16)13-18)15-7-9-19(10-8-15)25-14-20-6-3-11-24-20/h1-2,4-5,7-10,18,20H,3,6,11-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHULXDGLMNEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-4-(oxolan-2-ylmethoxy)benzamide typically involves multiple steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene.
Attachment of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Incorporation of the Oxolane Ring: The oxolane ring is attached through an etherification reaction, where the hydroxyl group of the oxolane reacts with a suitable leaving group on the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)-4-(oxolan-2-ylmethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form indanone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Indanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-4-(oxolan-2-ylmethoxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide: Lacks the oxolane ring, making it less complex.
N-(2,3-dihydro-1H-inden-2-yl)-4-(oxolan-2-ylmethoxy)aniline: Contains an aniline group instead of a benzamide group.
Uniqueness
N-(2,3-dihydro-1H-inden-2-yl)-4-(oxolan-2-ylmethoxy)benzamide is unique due to its combination of an indane moiety, a benzamide group, and an oxolane ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
